3-(Benzo[d]thiazol-2-yloxy)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)propan-1-amine |
InChI |
InChI=1S/C10H12N2OS/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7,11H2 |
InChI Key |
POKGPLVICILPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OCCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Benzo D Thiazol 2 Yloxy Propan 1 Amine
Strategies for Targeted Benzothiazole (B30560) Nucleus Functionalization
The initial and critical phase in the synthesis of 3-(Benzo[d]thiazol-2-yloxy)propan-1-amine involves the precise functionalization of the benzothiazole core to install the C2-oxy linkage. This is primarily achieved through regioselective etherification, a classic yet powerful method, or potentially via advanced metal-catalyzed coupling reactions.
Regioselective Etherification at the C2-Oxy Position
The most direct and widely employed method for creating the C2-ether linkage on a benzothiazole ring is the nucleophilic substitution reaction between 2-hydroxybenzothiazole (B105590) (or its tautomer, benzo[d]thiazol-2(3H)-one) and a suitable three-carbon electrophile. This transformation is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism. mdpi.comresearchgate.net
The process begins with the deprotonation of the hydroxyl group of 2-hydroxybenzothiazole using a suitable base to form a more nucleophilic benzothiazol-2-olate anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form the desired ether.
Key reagents and conditions for this regioselective etherification are summarized below, based on analogous syntheses of similar structures. A common approach involves reacting the hydroxylated benzothiazole with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or DMF. nih.gov The use of a phase-transfer catalyst, such as benzyltriethylamine chloride (TEBA), can facilitate the reaction. nih.gov
For the synthesis of the target compound, the alkylating agent would be a 3-halopropan-1-amine derivative. To avoid side reactions with the amine functionality, it is often necessary to use an amine-protected starting material, such as N-(3-bromopropyl)phthalimide or 3-chloropropan-1-amine hydrochloride.
| Benzothiazole Precursor | Alkylating Agent | Base | Solvent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxybenzo[d]thiazole | Alkyl bromides / Benzyl chlorides | K₂CO₃ | Acetonitrile | TEBA | Reflux | 52-72% | nih.gov |
| 2-hydroxybenzothiazole | 3-chloropropan-1-amine HCl | K₂CO₃ | DMF | None | Heat | Variable | General Method |
| 2-hydroxybenzothiazole | N-(3-bromopropyl)phthalimide | NaH | DMF | None | Room Temp | Good | Gabriel Pathway masterorganicchemistry.com |
Advanced Coupling Reactions Utilizing Benzothiazole Precursors
While less common for creating C-O alkyl bonds compared to the Williamson synthesis, modern cross-coupling reactions offer an alternative strategy. These methods, such as the Ullmann condensation and Buchwald-Hartwig C-O coupling, are powerful for forming aryl-ether bonds and could theoretically be adapted. mdpi.commdpi.com This approach would typically start from a 2-halobenzothiazole precursor, most commonly 2-chlorobenzothiazole (B146242).
The Ullmann-type reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. mdpi.comresearchgate.net For this specific synthesis, 2-chlorobenzothiazole would be reacted with 3-aminopropan-1-ol in the presence of a copper catalyst (e.g., CuI) and a base at elevated temperatures. mdpi.comresearchgate.net
The Buchwald-Hartwig amination has been extended to include C-O bond formation, providing a palladium-catalyzed route to aryl ethers. mdpi.com This reaction couples an aryl halide with an alcohol using a palladium catalyst complexed with specialized phosphine (B1218219) ligands. This pathway could involve reacting 2-chlorobenzothiazole with 3-aminopropan-1-ol, though it is more established for forming C-N bonds. mdpi.comorganic-chemistry.org These coupling reactions are often reserved for when the SN2 pathway of the Williamson synthesis is not feasible.
Integration Approaches for the Propan-1-amine Moiety
The successful incorporation of the propan-1-amine side chain is the second key challenge. This can be achieved either by using a reactant that already contains the protected or unprotected amine or by introducing the amine functionality after the ether linkage has been established.
Selective Alkylation of Amine Precursors
This approach focuses on forming the C-N bond after the benzothiazole-oxy-propyl scaffold is in place. A highly effective method for preparing primary amines is the Gabriel synthesis, which circumvents the common problem of over-alkylation seen in direct alkylation with ammonia (B1221849). masterorganicchemistry.com
The synthetic sequence would be as follows:
Etherification : 2-hydroxybenzothiazole is first reacted with a dihaloalkane, such as 1-bromo-3-chloropropane, under Williamson ether conditions to produce 2-(3-bromopropoxy)benzo[d]thiazole.
Phthalimide (B116566) Alkylation : The resulting alkyl halide is then used to alkylate potassium phthalimide in an SN2 reaction. The phthalimide group acts as a protected source of ammonia. masterorganicchemistry.com
Deprotection : The final primary amine is liberated from the phthalimide intermediate by treatment with hydrazine (B178648) (H₂N-NH₂) in a process known as the Ing-Manske procedure. masterorganicchemistry.com
This multi-step but reliable method ensures the selective formation of the primary amine.
Catalytic Reductive Amination Pathways
Catalytic reductive amination is a powerful and versatile method for forming C-N bonds. mdpi.com This pathway would require the synthesis of an aldehyde precursor, 3-(benzo[d]thiazol-2-yloxy)propanal.
The synthesis would proceed via these steps:
Precursor Synthesis : The aldehyde can be prepared by the oxidation of 3-(benzo[d]thiazol-2-yloxy)propan-1-ol, which itself is synthesized via Williamson etherification of 2-hydroxybenzothiazole with 3-chloro-1-propanol.
Reductive Amination : The aldehyde is then reacted with an amine source, typically ammonia or an ammonium (B1175870) salt like ammonium acetate, to form an intermediate imine. This imine is reduced in situ to the desired primary amine using a reducing agent. nih.gov Common reducing agents include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation over a metal catalyst (e.g., Ni, Co). mdpi.comresearchgate.net
| Carbonyl Precursor | Amine Source | Reducing Agent / Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Aldehyde / Ketone | Ammonia / Amine | H₂ / Co-based composite | - | 100-150 °C, 100-150 bar H₂ | mdpi.com |
| Aldehyde | Amine | 2-Propanol (hydride source) / TMSOTf | 2-Propanol | Room Temp | nih.gov |
| Aldehyde / Ketone | Ammonia / Amine | NaBH₃CN or NaBH(OAc)₃ | Methanol / Dichloromethane | Room Temp | Standard Method |
This method is highly efficient and is a cornerstone of modern amine synthesis.
Multi-Component Reaction Sequences in Heterocyclic Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. mdpi.comorganic-chemistry.org While a specific MCR for the direct, one-pot synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core benzothiazole ring system.
Many MCRs for benzothiazole synthesis involve the condensation of 2-aminothiophenol (B119425) with aldehydes or other carbonyl compounds. mdpi.comorganic-chemistry.org A hypothetical MCR could be designed to build a related structure. For instance, a three-component reaction might involve 2-aminothiophenol, an amine, and a third component that provides the linking atoms, often under oxidative conditions. researchgate.net However, for the specific target molecule with its C-O-C linkage, a one-pot sequential synthesis is more plausible than a true MCR. This might involve the in situ formation of the benzothiazole ring followed by the addition of the side-chain precursor in the same reaction vessel, blurring the lines between a one-pot process and a classical multi-component reaction.
Cycloaddition Reactions for Ring Formation with Amine Derivatives
The formation of the core benzo[d]thiazole ring system, a critical step in the synthesis of the target molecule, is predominantly achieved through intramolecular cyclization or cyclocondensation reactions rather than traditional pericyclic cycloaddition reactions. These methods characteristically involve derivatives of 2-aminothiophenol reacting with a one-carbon electrophile.
One of the most established methods involves the condensation of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, or acyl chlorides. semanticscholar.org For instance, the reaction between a 2-aminothiophenol and an aldehyde, often catalyzed by an acid or an oxidizing agent, proceeds through the formation of a thiazoline (B8809763) intermediate which then undergoes aromatization to the stable benzothiazole ring. iajesm.inmdpi.com While not a formal cycloaddition, this reaction sequence effectively constructs the heterocyclic ring from an amine derivative.
More advanced, one-pot procedures have been developed. A notable example is the reaction of chalcones with urea (B33335) or thiourea, which can lead to complex heterocyclic systems, demonstrating the versatility of cyclization strategies in building scaffolds related to the benzothiazole core. uokerbala.edu.iq Another modern approach involves an ionic cascade insertion/cyclization of functionalized arylisocyanides, which provides facile access to 2-aminobenzothiazoles, key precursors for a variety of derivatives. organic-chemistry.org These methods, while mechanistically distinct from concerted cycloadditions, represent the primary strategies for ring formation commencing with amine-containing precursors.
Optimization of Reaction Parameters and Stereochemical Control
Development of Novel Catalyst Systems for C-O and C-N Bond Formation
The synthesis of this compound involves the crucial formation of a C-O ether linkage and contains a key C-N bond within its side chain. Modern catalysis offers powerful tools to form these bonds with high efficiency and selectivity.
C-O Bond Formation: The ether linkage at the C2 position is typically formed by the nucleophilic substitution of a suitable precursor, such as 2-hydroxybenzothiazole (which exists in tautomeric equilibrium with benzo[d]thiazol-2(3H)-one), with a 3-halopropan-1-amine derivative. nih.gov The synthesis of the 2-hydroxybenzothiazole precursor itself can be optimized through catalysis. Studies have shown that its formation from 2-aminobenzothiazole (B30445) is strongly affected by the choice of acid and temperature, with sulfuric acid at elevated temperatures providing higher yields. semanticscholar.org Furthermore, the use of bentonite (B74815) clay as a catalyst has been shown to significantly improve reaction rates and yields under milder conditions. semanticscholar.org For the subsequent etherification, transition metal catalysis, though more common in C-N/C-S coupling, provides principles that can be adapted. For example, ruthenium complexes known for C-O activation could offer novel, though currently less conventional, pathways. nih.gov
C-N Bond Formation: While the primary amine in the target molecule's side chain is typically introduced as part of the alkylating agent, the development of catalysts for C-N bond formation on the benzothiazole scaffold is a significant area of research. Ruthenium(II) complexes, for instance, have been successfully employed for the regioselective direct ortho-amidation of 2-aryl benzo[d]thiazoles. acs.org This C-H activation strategy utilizes acyl azides as the nitrogen source and proceeds without an external oxidant, releasing only nitrogen gas as a byproduct. acs.org Similarly, visible-light photoredox catalysis using eosin (B541160) Y enables the synthesis of 2-substituted benzothiazoles from thiophenols and nitriles through consecutive C–S and C–N bond formation, highlighting a modern approach to constructing the core structure. rsc.org
| Catalyst System | Bond Formed | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | C-N (Amide) | C-H Activation/Amidation | Regioselective ortho-amidation of 2-arylbenzothiazoles; oxidant-free. | acs.org |
| Eosin Y / Visible Light | C-S, C-N | Photoredox Catalysis | Forms benzothiazole ring from thiophenols and nitriles under air. | rsc.org |
| Bentonite Clay | C-O (precursor) | Hydrolysis/Cyclization | Catalyzes conversion of 2-aminobenzothiazole to 2-hydroxybenzothiazole. | semanticscholar.org |
| Pd(OAc)₂ / CuBr | C-Aryl | Arylation | Catalyzes arylation of the benzothiazole core. | nih.gov |
Enantioselective Synthesis Strategies for Chiral Analogues
The parent compound, this compound, is achiral. However, chiral analogues, for instance, those bearing a stereocenter on the aminopropoxy side chain (e.g., at C1 or C2 of the propane (B168953) unit), are of significant interest in medicinal chemistry. Enantioselective synthesis provides a direct route to these single-enantiomer products, avoiding classical resolution.
A primary strategy involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. Organocatalysis, for example, has emerged as a powerful tool for asymmetric synthesis. An efficient aminocatalytic enantioselective strategy combining iminium ion, trienamine, and dienamine activations has been used to construct chiral polycyclic tetrahydrocarbazoles and chromanes via [4+2] cycloaddition cascades. nih.gov This principle of using a chiral amine catalyst to generate stereochemically defined intermediates could be applied to the synthesis of a chiral side chain before its attachment to the benzothiazole core.
Another powerful approach is chiral Lewis acid catalysis. For example, the highly enantioselective Mukaiyama-Michael addition of silyl (B83357) enol ethers to α,β-unsaturated acyl imidazoles has been achieved using a chiral copper(II)-bis(oxazoline) complex. nih.gov This methodology allows for the creation of a chiral center with high enantiomeric excess (ee) and could be adapted to build a functionalized, chiral side-chain precursor. Similarly, chiral bifunctional catalysts, such as a BINOL-derived selenide, have been used for asymmetric bromocyclizations of carbamic acids generated in situ from CO2 and allylamines to produce chiral 2-oxazolidinones, which are valuable pharmaceutical building blocks. rsc.org Such strategies underscore the potential for creating chiral analogues of the target compound through catalyst-controlled asymmetric transformations.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of benzothiazoles is an area where significant green advancements have been made. mdpi.comnih.gov
A key focus has been the replacement of volatile and toxic organic solvents. Glycerol, a non-toxic, biodegradable, and recyclable liquid, has been successfully used as a solvent for the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aldehydes at ambient temperature, often without the need for a catalyst. nih.gov Water is another excellent green solvent, and efficient protocols have been developed for the synthesis of benzothiazole-2-thiol derivatives using a copper sulfate (B86663) catalyst in an aqueous medium. orgchemres.org
Energy efficiency has been improved through the use of microwave irradiation, which can dramatically reduce reaction times for the condensation of 2-aminothiophenol with aldehydes or other precursors. ijpsr.com Furthermore, developing catalyst-free reactions that proceed under mild conditions, such as at room temperature, represents a significant step forward. nih.gov The use of reusable catalysts, such as polymer-supported reagents or ionic liquids, also aligns with green chemistry principles by simplifying product purification and allowing for catalyst recycling. mdpi.comresearchgate.net These approaches collectively contribute to more sustainable and environmentally benign synthetic routes for benzothiazole derivatives.
| Principle | Methodology | Example | Advantages | Reference |
|---|---|---|---|---|
| Safer Solvents | Use of non-toxic, biodegradable solvents | Condensation in glycerol | Avoids volatile organic compounds (VOCs); recyclable solvent. | nih.gov |
| Cyclization in water | Inexpensive, non-flammable, and environmentally benign. | orgchemres.org | ||
| Energy Efficiency | Microwave-assisted synthesis | One-pot synthesis of benzothiazole libraries | Rapid heating, shorter reaction times, often higher yields. | ijpsr.com |
| Ambient temperature reactions | Synthesis of 2-arylbenzothiazoles | Reduces energy consumption. | nih.gov | |
| Catalysis | Use of reusable catalysts | Ionic liquid-catalyzed amination | Catalyst can be recovered and reused, reducing waste. | researchgate.net |
| Catalyst-free reactions | Condensation of 2-aminothiophenol and aldehydes | Avoids metal contamination and catalyst cost/disposal. | nih.gov |
Detailed Mechanistic Investigations of Chemical Transformations Involving 3 Benzo D Thiazol 2 Yloxy Propan 1 Amine
Elucidation of Reaction Pathways and Transition State Analysis
A thorough review of scientific databases reveals no specific studies dedicated to the elucidation of reaction pathways or the computational analysis of transition states for chemical transformations involving 3-(Benzo[d]thiazol-2-yloxy)propan-1-amine. Such investigations are crucial for understanding the step-by-step molecular events that occur during a chemical reaction and for predicting the feasibility and outcomes of new transformations. Without experimental or theoretical data, any proposed reaction mechanism would be purely speculative.
Kinetic and Thermodynamic Studies of Reaction Rate Determinants
Similarly, the scientific literature lacks reports on the kinetic and thermodynamic parameters governing the reactions of this compound. Kinetic studies are essential for determining reaction rates and understanding how factors such as concentration, temperature, and catalysts influence the speed of a chemical process. Thermodynamic studies provide insights into the energy changes that accompany a reaction, indicating its spontaneity and the position of chemical equilibrium. The absence of such data precludes a quantitative understanding of the reactivity of this compound.
Assessment of Electronic and Steric Effects on Chemical Reactivity
While general principles of electronic and steric effects in organic chemistry can be applied to predict the reactivity of this compound, specific experimental or computational studies to validate these predictions are not available. The interplay of the electron-withdrawing nature of the benzothiazole (B30560) ring and the electronic properties of the aminopropoxy side chain would undoubtedly influence the compound's reactivity. However, without dedicated research, a detailed assessment of these effects remains an open question.
Computational and Theoretical Studies of 3 Benzo D Thiazol 2 Yloxy Propan 1 Amine
Quantum Chemical Calculations for Structural Elucidation and Conformation
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its conformation) and understanding the geometric parameters such as bond lengths, bond angles, and dihedral angles.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. scirp.orgscirp.org It is particularly effective for optimizing molecular geometries and predicting spectroscopic properties. nih.govmdpi.com For 3-(Benzo[d]thiazol-2-yloxy)propan-1-amine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31+G(d,p), would be employed to find the global minimum energy structure. scirp.org This involves exploring the rotational possibilities around the single bonds, particularly in the propan-1-amine chain and its linkage to the benzothiazole (B30560) core. The calculations would yield precise bond lengths and angles, revealing the planarity of the benzothiazole ring system and the spatial orientation of the flexible side chain.
Table 1: Expected Data from DFT Geometry Optimization of this compound
| Parameter | Significance for the Molecule |
| Optimized Bond Lengths (Å) | Provides insight into the bonding characteristics (e.g., single, double, partial double bond character) within the benzothiazole ring and the side chain. |
| Optimized Bond Angles (°) & Dihedral Angles (°) | Determines the 3D shape of the molecule, including the planarity of the fused ring system and the conformation of the flexible propyloxyamine chain. |
| Total Energy (Hartree) | The calculated energy of the optimized structure, used to identify the most stable conformer among various possibilities. |
| Vibrational Frequencies (cm⁻¹) | Predicts the infrared and Raman spectra, which can be used to characterize the molecule and confirm the stability of the optimized structure (absence of imaginary frequencies). researchgate.netcore.ac.uk |
While DFT is widely used, other methods also play a role. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. researchgate.net Though computationally more demanding and sometimes less accurate than DFT for certain properties, they provide a fundamental theoretical description. researchgate.net
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster than DFT or ab initio methods, making them suitable for very large molecules or for preliminary conformational searches before applying more rigorous methods. However, their accuracy is generally lower. For this compound, a semi-empirical approach could be used to rapidly screen potential conformations of the flexible side chain before refining the most stable ones with DFT.
Advanced Electronic Structure Analysis
Beyond geometry, understanding the electronic distribution within a molecule is key to predicting its reactivity and properties.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mdpi.com
For this compound, the analysis would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich benzothiazole ring system, while the LUMO might also be distributed over this aromatic core. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited. mdpi.com
Table 2: FMO Analysis Parameters for this compound
| Parameter | Definition | Significance for Reactivity |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate electrons. A higher HOMO energy indicates a better electron donor. |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. scirp.orgresearchgate.net It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. The key output of NBO analysis is the examination of "hyperconjugative interactions," which are stabilizing interactions resulting from the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. scirp.orgscirp.org
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. scirp.orgnih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. scirp.org
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the thiazole (B1198619) ring and the oxygen atom of the ether linkage, as these are electronegative atoms with lone pairs. scirp.orgresearchgate.net A region of positive potential (blue) would be expected around the amine group's hydrogen atoms (-NH2), making this site a potential hydrogen bond donor and susceptible to interaction with nucleophiles. nih.gov This analysis is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents. scirp.orgscirp.org
Time-Dependent DFT (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Visible spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*).
A hypothetical data table for the TD-DFT results of this compound would resemble the following:
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| E1 | λ1 | f1 | HOMO -> LUMO |
| E2 | λ2 | f2 | HOMO-1 -> LUMO |
| E3 | λ3 | f3 | HOMO -> LUMO+1 |
This table is for illustrative purposes only. Actual values would require specific computational studies on the molecule.
Predictive Modeling of Chemical Reactivity and Selectivity
The reactivity of a molecule can be predicted using global and local reactivity descriptors derived from conceptual DFT. These descriptors help in understanding the molecule's stability, electrophilicity, and the most probable sites for electrophilic, nucleophilic, and radical attacks.
Global Reactivity Descriptors
Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Higher hardness indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It quantifies the electrophilic nature of a compound.
A prospective data table for these descriptors would be structured as follows:
| Parameter | Value (eV) |
| HOMO Energy | EHOMO |
| LUMO Energy | ELUMO |
| Energy Gap (ΔE) | ELUMO - EHOMO |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / (2η) |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 |
| Chemical Potential (μ) | -χ |
| Electrophilicity Index (ω) | μ² / (2η) |
This table is for illustrative purposes only. Actual values would require specific computational studies on the molecule.
Local Reactivity Descriptors (e.g., Fukui Functions)
Local reactivity descriptors, such as Fukui functions, pinpoint specific atomic sites within a molecule that are most susceptible to attack. Fukui functions (f(r)) indicate the change in electron density at a particular point when an electron is added to or removed from the system.
f+(r): For nucleophilic attack (accepting an electron).
f-(r): For electrophilic attack (donating an electron).
f0(r): For radical attack.
The condensed Fukui functions for each atom in this compound would be presented in a table, highlighting the atoms with the highest values for each type of attack.
Solvation Effects on Molecular Properties and Reactivity Profiles
The surrounding solvent can significantly influence a molecule's properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. By performing calculations in different solvent environments (e.g., gas phase, ethanol, DMSO), it is possible to predict how polarity affects the electronic structure, spectroscopic properties, and reactivity descriptors of this compound. For instance, an increase in solvent polarity could lead to shifts in the absorption spectra or changes in the global reactivity parameters.
Derivatization and Structural Modification Strategies for 3 Benzo D Thiazol 2 Yloxy Propan 1 Amine Analogues
Rational Design Principles for Novel Structural Analogues
Rational drug design aims to create new molecules with specific biological activities based on an understanding of the structure and function of the target. For analogues of 3-(Benzo[d]thiazol-2-yloxy)propan-1-amine, this involves systematic alterations to its core structure to modulate properties such as target binding affinity, selectivity, solubility, and metabolic stability.
The benzo[d]thiazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. mdpi.comjyoungpharm.org Its aromatic nature allows for the introduction of various substituents at positions 4, 5, 6, and 7 to fine-tune the electronic and steric properties of the molecule.
Detailed research findings indicate that substitutions on the benzene (B151609) ring of the benzothiazole (B30560) moiety can significantly influence a compound's activity. For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), alkyl groups) can alter the electron density of the heterocyclic system, potentially affecting its interaction with biological targets. nih.gov Riluzole, a drug containing a 6-(trifluoromethoxy)benzo[d]thiazol-2-amine core, exemplifies how substitution on this ring is crucial for its neuroprotective action. mdpi.com Similarly, Frentizole, which features a 6-methoxy group, possesses antiviral and immunosuppressant properties. mdpi.comresearchgate.net
These modifications are designed to:
Probe for new interactions: Introducing hydrogen bond donors or acceptors.
Modulate lipophilicity: Adding halogen or alkyl groups to enhance membrane permeability.
Block metabolic sites: Introducing groups like fluorine to prevent unwanted oxidative metabolism.
Alter conformation: Using bulky groups to restrict the rotation of the scaffold.
The table below summarizes common modifications and their rationale.
| Position on Benzothiazole Ring | Type of Substituent | Rationale for Modification |
| 4, 5, 6, 7 | Halogens (F, Cl, Br) | Modulate electronic properties, block metabolism, increase lipophilicity. |
| 6 | Methoxy (-OCH₃) | Electron-donating group, potential for hydrogen bonding. |
| 6 | Trifluoromethoxy (-OCF₃) | Strong electron-withdrawing group, increases lipophilicity and metabolic stability. |
| Any | Alkyl groups (e.g., -CH₃) | Increase lipophilicity, probe steric tolerance. |
The primary amine of the propan-1-amine side chain is a critical functional group that serves as a key handle for diversification. It can act as a hydrogen bond donor and a base, making it important for solubility and target interaction. Chemical modifications at this site are a primary strategy for creating analogues.
A common and straightforward approach is the acylation of the amine to form a wide range of amides. mdpi.comresearchgate.net This transformation converts the basic amine into a neutral amide group, altering the molecule's physicochemical properties and introducing new substituents that can explore different binding pockets of a target. For example, the reaction of a similar compound, benzo[d]thiazol-2-amine, with carboxylic acids like flurbiprofen (B1673479) using a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) yields the corresponding amide derivative. mdpi.comresearchgate.net This strategy can be directly applied to this compound to generate a library of diverse amides.
Other diversification strategies include:
Alkylation: Introducing one or two alkyl groups on the nitrogen to create secondary or tertiary amines.
Reductive amination: Reacting the amine with aldehydes or ketones to form more complex side chains.
Urea (B33335) and Thiourea formation: Reacting the amine with isocyanates or isothiocyanates.
| Modification Type | Reagent/Reaction | Resulting Functional Group |
| Acylation | Carboxylic Acid + Coupling Agent | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |
One advanced strategy for modifying this region is through the aza-Michael addition reaction. nih.gov In this reaction, the primary amine of this compound can act as a nucleophile and add to an α,β-unsaturated carbonyl compound (a Michael acceptor). This conjugate addition forms a new carbon-nitrogen bond, effectively elongating and functionalizing the side chain. nih.gov
This approach is attractive because:
It proceeds under mild conditions, often catalyzed by a weak base.
A wide variety of Michael acceptors (e.g., acrylates, acrylamides, vinyl ketones) are commercially available, allowing for the rapid generation of a diverse library of adducts.
The reaction introduces new functional groups (e.g., esters, amides, ketones) into the linker region, providing additional points for interaction or further derivatization.
For example, reacting the parent amine with methyl acrylate (B77674) would yield an aza-Michael adduct containing a propionate (B1217596) ester moiety, fundamentally changing the character of the side chain from a basic amine to a more complex amino ester derivative.
Advanced Synthetic Approaches to Functionalized Derivatives
The efficient synthesis of novel analogues requires robust and flexible chemical strategies. Beyond traditional one-at-a-time synthesis, advanced approaches like post-synthetic functionalization and diversity-oriented synthesis are employed to accelerate the discovery process.
Post-synthetic functionalization involves the synthesis of a core intermediate that already contains a reactive handle, which can then be subjected to various chemical transformations to produce a library of final compounds. This strategy is highly efficient as it bypasses the need to synthesize each analogue from the very beginning.
For the this compound scaffold, this could involve preparing a precursor where the benzothiazole ring is substituted with a halogen, such as bromine or iodine. This halogenated intermediate can then participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, alkynyl, or amino groups onto the core heterocycle. This method provides rapid access to analogues with diverse substituents on the benzothiazole ring that would be difficult to install otherwise.
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally complex and diverse small molecules in an efficient manner. nih.govnih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS aims to explore chemical space broadly by creating libraries of compounds with significant variations in their underlying molecular skeletons. scispace.comresearchgate.net
A DOS approach to analogues of this compound could employ a "build/couple/pair" strategy. nih.gov
Build: Simple, pluripotent building blocks containing key functionalities are synthesized. For instance, a set of substituted 2-mercaptophenols and a set of functionalized 3-carbon linkers with different reactive ends could be prepared.
Couple: These building blocks are coupled together to assemble the core scaffold.
Pair: Intramolecular reactions are used to form or modify the heterocyclic ring system, leading to a variety of different molecular skeletons from a common set of precursors.
By using different starting materials (substrate-based diversity) or different reaction conditions (reagent-based diversity), DOS can rapidly generate libraries of compounds with high skeletal and stereochemical diversity, increasing the probability of discovering novel and potent bioactive molecules. scispace.com
Structure-Reactivity Relationship (SRR) Studies in Analogues of this compound
The derivatization and structural modification of this compound analogues are fundamentally governed by the principles of structure-reactivity relationships (SRR). These principles dictate how the introduction of various substituents at different positions on the benzothiazole core or the propan-1-amine side chain influences the molecule's electronic properties, and consequently, its reactivity towards chemical transformations. Understanding these relationships is crucial for designing efficient synthetic routes and for fine-tuning the chemical properties of the resulting analogues.
Influence of Substituents on Chemical Reaction Rates and Selectivity
The rate and selectivity of chemical reactions involving this compound analogues are highly dependent on the electronic nature of the substituents present on the benzothiazole ring. These substituents can either donate or withdraw electron density, thereby influencing the nucleophilicity or electrophilicity of the reaction centers.
Influence of Electron-Donating and Electron-Withdrawing Groups:
Electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, when attached to the benzothiazole ring, increase the electron density of the aromatic system. This enhancement in electron density makes the ring more susceptible to electrophilic attack. For instance, in electrophilic aromatic substitution reactions like nitration or halogenation, the presence of an EDG would be expected to increase the reaction rate compared to the unsubstituted parent compound.
Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and haloalkyl (-CF₃) groups decrease the electron density of the benzothiazole ring. This deactivation makes the ring less reactive towards electrophiles, thus slowing down the rate of electrophilic substitution reactions. Nucleophilic aromatic substitution reactions, on the other hand, would be accelerated by the presence of strong EWGs, particularly at positions ortho or para to the leaving group.
The effect of these substituents on reaction rates can be quantitatively assessed using linear free-energy relationships, such as the Hammett equation. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.
| Substituent (at C-6) | Electronic Effect | Expected Relative Reaction Rate |
|---|---|---|
| -OCH₃ | Strongly Electron-Donating | Fastest |
| -CH₃ | Weakly Electron-Donating | Faster |
| -H | Neutral (Reference) | Moderate |
| -Cl | Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Slower |
| -NO₂ | Strongly Electron-Withdrawing | Slowest |
Side Chain Substituent Effects:
Regiochemical Considerations in Derivatization and its Impact on Chemical Properties
The position at which a new substituent is introduced onto the benzothiazole ring—a concept known as regiochemistry—is a critical aspect of derivatization and has a profound impact on the chemical properties of the resulting analogues. The inherent electronic distribution of the benzothiazole ring system, coupled with the directing effects of existing substituents, governs the regioselectivity of these reactions.
Directing Effects of Substituents:
In electrophilic aromatic substitution reactions, the position of attack is largely determined by the nature of the substituent already present on the benzene portion of the benzothiazole ring.
Activating Groups (Ortho-, Para-Directing): Electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), at positions like C-6, direct incoming electrophiles primarily to the ortho and para positions relative to themselves (i.e., C-5 and C-7). This is due to the stabilization of the cationic intermediate (arenium ion) through resonance.
Deactivating Groups (Meta-Directing): Electron-withdrawing groups, such as a nitro group (-NO₂) at C-6, will direct incoming electrophiles to the meta position (i.e., C-5 and C-7 relative to the fused thiazole (B1198619) ring, but meta to the nitro group). Halogens are an exception; while they are deactivating, they are ortho-, para-directing.
The ether oxygen at the 2-position of the benzothiazole ring also influences the regioselectivity. As an electron-donating group, it tends to direct electrophilic attack to the 4- and 6-positions of the benzothiazole ring system. The final regiochemical outcome will be a result of the combined directing effects of the 2-oxypropan-1-amine group and any other substituents on the benzene ring.
| Substituent at C-6 | Directing Effect | Predicted Major Product(s) (Position of Bromination) | Impact on Chemical Properties |
|---|---|---|---|
| -OCH₃ | Ortho, Para-Directing (Activating) | C-5 and/or C-7 | Increased electron density, potential for altered solubility and hydrogen bonding. |
| -NO₂ | Meta-Directing (Deactivating) | C-5 and/or C-7 (meta to -NO₂) | Decreased electron density, potential for altered polarity and reactivity in subsequent reactions. |
The regiochemistry of derivatization directly impacts the steric and electronic environment around the molecule, which in turn influences its physical and chemical properties. For example, substitution at the C-4 position, adjacent to the fused thiazole ring, may introduce steric hindrance that could affect the conformation of the propan-1-amine side chain. Similarly, the introduction of a polar substituent at a specific position can significantly alter the molecule's solubility, dipole moment, and intermolecular interactions.
Advanced Spectroscopic and Analytical Characterization for Chemical Insights
X-ray Crystallography for Definitive Solid-State Structure Elucidation
While a crystal structure for 3-(Benzo[d]thiazol-2-yloxy)propan-1-amine is not publicly available, analysis of closely related benzothiazole (B30560) derivatives provides significant insight into the expected solid-state conformation. For instance, the crystal structure of 3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide reveals key structural parameters that are likely to be mirrored in the target compound. In such structures, the benzothiazole ring system is typically planar or nearly planar.
Table 1: Representative Crystallographic Data for a Related Benzothiazole Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1899 |
| b (Å) | 8.8361 |
| c (Å) | 8.9045 |
| α (°) | 101.624 |
| β (°) | 106.694 |
| γ (°) | 114.898 |
| Volume (ų) | 519.89 |
| Data for 3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide, a structurally similar compound. |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamics of molecules. For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of the chemical structure.
In the ¹H NMR spectrum, the aromatic protons of the benzothiazole ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons of the propyl chain would exhibit characteristic multiplets, with the methylene group attached to the oxygen atom (-O-CH₂-) resonating further downfield than the other methylene groups due to the deshielding effect of the oxygen. The amine protons (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons of the benzothiazole ring would resonate in the δ 110-160 ppm range. The carbons of the propyl chain would appear in the upfield region, with the carbon attached to the oxygen (-O-CH₂-) being the most downfield of the three. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Benzothiazole Aromatic Protons | 7.0 - 8.5 | 110 - 160 |
| -O-CH₂- | 4.0 - 4.5 | 65 - 75 |
| -CH₂- | 1.8 - 2.2 | 25 - 35 |
| -CH₂-NH₂ | 2.8 - 3.2 | 35 - 45 |
| -NH₂ | Variable (broad singlet) | - |
High-Resolution Mass Spectrometry for Reaction Intermediate and Product Confirmation
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and for identifying reaction intermediates and byproducts. The ESI (Electrospray Ionization) technique would likely produce a prominent protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for the determination of the exact molecular formula.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide valuable structural information. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve:
Cleavage of the C-O bond: This would lead to the formation of a protonated aminopropanol fragment and a benzothiazol-2-oxy radical, or a protonated benzothiazol-2-ol and an aminopropene.
Loss of the aminopropyl side chain: This would result in a fragment corresponding to the protonated 2-hydroxybenzothiazole (B105590).
Fragmentation of the propyl chain: Cleavage of C-C bonds within the propyl chain would lead to smaller fragment ions.
Analysis of the reaction mixture by LC-MS (Liquid Chromatography-Mass Spectrometry) would enable the identification of any unreacted starting materials, intermediates (such as the precursor 2-chlorobenzothiazole), and potential side products, providing a comprehensive overview of the reaction progress and purity of the final product.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
Benzothiazole derivatives are known for their interesting photophysical properties, often exhibiting strong UV absorption and fluorescence emission nih.govmdpi.com. The UV-Visible absorption spectrum of this compound in a suitable solvent is expected to show characteristic absorption bands in the UV region, likely between 250 and 350 nm. These absorptions correspond to π→π* and n→π* electronic transitions within the benzothiazole aromatic system.
Upon excitation at an appropriate wavelength, the compound is expected to exhibit fluorescence. The emission spectrum would likely be characterized by a broad band at a longer wavelength than the absorption maximum (Stokes shift). The position of the emission maximum and the fluorescence quantum yield can be influenced by the solvent polarity, pH, and the presence of substituents on the benzothiazole ring. The amine group in the side chain could potentially lead to pH-dependent changes in the absorption and emission spectra, making it a candidate for sensor applications.
Table 3: Typical Photophysical Properties of Benzothiazole Derivatives
| Property | Typical Range |
| Absorption Maximum (λabs) | 250 - 350 nm |
| Emission Maximum (λem) | 350 - 500 nm |
| Stokes Shift | 50 - 150 nm |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrations include:
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
C=N and C=C stretching: Characteristic bands for the benzothiazole ring in the 1500-1650 cm⁻¹ region.
C-O stretching: A strong band in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether linkage.
C-N stretching: A band in the 1000-1200 cm⁻¹ region.
C-S stretching: A weaker band around 600-800 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring system. The positions and shapes of these vibrational bands can also offer insights into intermolecular hydrogen bonding involving the amine group.
Table 4: Expected Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ | N-H Stretch | 3300 - 3500 (broad) |
| Aromatic C-H | C-H Stretch | > 3000 |
| Aliphatic C-H | C-H Stretch | < 3000 |
| C=N / C=C | Ring Stretch | 1500 - 1650 |
| Ar-O-C | C-O Stretch | 1200 - 1300 |
| C-N | C-N Stretch | 1000 - 1200 |
| C-S | C-S Stretch | 600 - 800 |
Thermal Analysis Techniques for Stability and Transformation Characterization
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of this compound.
TGA measures the change in mass of a sample as a function of temperature. The TGA thermogram would reveal the decomposition temperature of the compound. For many benzothiazole derivatives, the decomposition often occurs in multiple steps researchgate.net. The initial mass loss might be attributed to the loss of the aminopropyl side chain, followed by the decomposition of the benzothiazole ring at higher temperatures researchgate.net.
DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram would show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The melting point is a key indicator of purity. Any phase transitions, such as solid-solid transitions, would also be observable by DSC. The combination of TGA and DSC provides a comprehensive profile of the thermal behavior and stability of the compound. Studies on related benzothiazole compounds have shown thermal stability up to around 200°C scielo.br.
Applications of 3 Benzo D Thiazol 2 Yloxy Propan 1 Amine in Fundamental Chemical Science
Role in Coordination Chemistry and Ligand Design for Metal Complexes
The benzothiazole (B30560) moiety is a well-known scaffold in coordination chemistry, capable of binding to metal ions through its nitrogen and sulfur atoms. The presence of the terminal amine group in 3-(Benzo[d]thiazol-2-yloxy)propan-1-amine introduces an additional coordination site, making it a potentially valuable tridentate or bridging ligand for the synthesis of novel metal complexes.
The flexible propyloxy chain allows the ligand to adopt various conformations, enabling the formation of stable chelate rings with a range of metal ions. This structural adaptability is crucial in the design of metal complexes with specific geometries and electronic properties. The coordination of the benzothiazole nitrogen, the ether oxygen, and the terminal amine nitrogen could lead to the formation of stable five- and six-membered chelate rings, a favorable arrangement in coordination chemistry.
The nature of the benzothiazole ring, with its aromatic character and heteroatoms, can influence the electronic properties of the resulting metal complexes. This can be particularly relevant in the development of complexes with interesting photophysical or catalytic properties. Research on related benzothiazole-containing ligands has demonstrated their ability to form stable complexes with various transition metals, including cobalt and ruthenium, resulting in compounds with potential biological and catalytic applications. biointerfaceresearch.com For instance, benzothiazole-derived imine bases have been successfully used to create octahedral Co(III) and Ru(III) complexes. biointerfaceresearch.com
Table 1: Potential Coordination Modes of this compound
| Coordination Atom(s) | Potential Chelate Ring Size | Metal Ion Affinity | Potential Applications of Resulting Complexes |
| Benzothiazole N, Amine N | 6-membered | High | Catalysis, Luminescent Materials |
| Ether O, Amine N | 5-membered | Moderate | Selective Metal Ion Sensing |
| Benzothiazole N, Ether O, Amine N | Tridentate (two rings) | Very High | Bioinorganic Modeling, Advanced Catalysts |
| Bridging (N,N' or N,S) | Polymeric Structures | Varies | Functional Coordination Polymers |
The study of coordination complexes containing benzothiazol-2-ylidene ligands has also been a subject of recent research, highlighting the versatility of the benzothiazole scaffold in forming coordination bonds. nih.gov
Potential in Organic Catalysis (e.g., Organocatalysis utilizing Amine Functionality)
The primary amine group in this compound is a key feature that suggests its potential as an organocatalyst. Primary amines are known to participate in various catalytic transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions, through the formation of enamine or iminium ion intermediates.
The proximity of the benzothiazole ring could influence the stereochemical outcome of these reactions by providing a rigid scaffold that can direct the approach of substrates. This steric influence, combined with the electronic effects of the benzothiazole system, could lead to the development of novel asymmetric catalytic methodologies.
Furthermore, the benzothiazole moiety itself can play a role in catalysis. For example, benzothiazoline, a related compound, has been effectively used as a hydrogen donor in the phosphoric acid-catalyzed enantioselective transfer hydrogenation of imines. acs.org This suggests that the benzothiazole core can be an active participant in redox-based catalytic cycles. The combination of the amine functionality and the benzothiazole core within the same molecule could lead to synergistic catalytic effects.
Table 2: Potential Organocatalytic Applications of this compound
| Catalytic Reaction Type | Role of Amine Group | Potential Advantage of Benzothiazole Moiety |
| Enamine Catalysis (e.g., Aldol, Michael) | Formation of nucleophilic enamine intermediate | Steric hindrance for stereocontrol |
| Iminium Catalysis (e.g., Diels-Alder) | Formation of electrophilic iminium ion | Electronic modulation of reactivity |
| Transfer Hydrogenation | Potential as a hydrogen shuttle | Stabilization of intermediates |
| Multicomponent Reactions | Facilitating multiple bond formations | Scaffolding for substrate pre-organization |
The development of amine-catalyzed C-H oxidation reactions is an emerging area of organocatalysis, and molecules containing both an amine and a heterocyclic system could be explored for such transformations. nih.gov
Utilization as Advanced Synthetic Reagents and Building Blocks in Complex Organic Synthesis
The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex organic molecules. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination to introduce a wide range of functional groups. Similarly, the benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic core.
This versatility allows for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. For example, the amine handle can be used to attach the molecule to a polymer support for solid-phase synthesis or to link it to other pharmacologically active moieties to create hybrid drug candidates. Benzothiazole derivatives are known to possess a wide range of biological activities, and this compound could serve as a key intermediate in the synthesis of new therapeutic agents. pcbiochemres.compharmacyjournal.in
The synthesis of various amide derivatives of benzothiazoles has been reported, showcasing the utility of the amine functionality in building more complex structures. nih.gov The synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides is one such example of the derivatization of the benzothiazole core. researchgate.net
Contribution to the Development of New Organic Materials with Tunable Chemical Properties
The benzothiazole ring is a known chromophore and is found in many fluorescent and luminescent compounds. The incorporation of this compound into polymers or other macromolecular structures could lead to the development of new organic materials with interesting optical and electronic properties.
The terminal amine group provides a convenient point of attachment for polymerization or for grafting onto surfaces. The properties of the resulting materials could be tuned by modifying the structure of the benzothiazole core or by introducing different functional groups at the amine terminus. For instance, the synthesis of polymers containing this moiety could result in materials with applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes.
The ability to functionalize both the amine and the benzothiazole ring allows for a high degree of control over the final properties of the material. This tunability is a key aspect in the design of advanced organic materials for specific applications. The benzothiazole ring system is a component of various compounds used as imaging agents and in electroluminescent devices, indicating the potential of its derivatives in materials science. mdpi.com
Future Research Directions and Unexplored Avenues in the Study of 3 Benzo D Thiazol 2 Yloxy Propan 1 Amine
Development of More Sustainable and Atom-Economical Synthetic Methodologies
Current synthetic routes to benzothiazole (B30560) derivatives often rely on multi-step processes that may involve hazardous reagents or generate significant waste. Future research should prioritize the development of "green" and atom-economical syntheses for 3-(Benzo[d]thiazol-2-yloxy)propan-1-amine. This involves exploring catalytic systems that minimize waste and energy consumption.
Key research objectives could include:
One-Pot Syntheses: Designing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates would significantly improve efficiency. nih.gov
Catalyst Development: Investigating the use of recyclable heterogeneous catalysts or earth-abundant metal catalysts could replace stoichiometric reagents and expensive precious metal catalysts. nih.gov For instance, copper-catalyzed reactions have shown promise in the synthesis of related azoles. nih.gov
Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents would reduce the environmental impact of the synthesis.
Energy Efficiency: Exploring microwave-assisted or flow chemistry techniques could accelerate reaction times and improve energy efficiency compared to conventional heating methods. nih.gov
| Strategy | Description | Potential Advantage | Reference Analogy |
|---|---|---|---|
| Three-Component Reaction | Condensation of 2-aminobenzothiazole (B30445), an aldehyde, and a 1,3-diketone. | High atom economy, reduced steps. | Sc(OTf)3-catalyzed synthesis of benzothiazole-quinazolinones. nih.gov |
| Electrochemical Cyclization | Intramolecular N–S bond formation via electrolysis. | Avoids chemical oxidants, produces H2 as a byproduct. | Dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, scalability, and reaction control. | General application for fine chemical synthesis. |
Deeper Theoretical Exploration of Complex Reaction Mechanisms and Transition States
A fundamental understanding of the reaction pathways leading to this compound is crucial for optimizing existing syntheses and designing new ones. Computational chemistry offers powerful tools for this purpose. Future theoretical studies, particularly using Density Functional Theory (DFT), could provide invaluable insights. mdpi.com
Areas for computational investigation include:
Mechanism Elucidation: Mapping the potential energy surfaces for various proposed synthetic routes to identify the most favorable reaction pathways.
Transition State Analysis: Calculating the structures and energies of transition states to understand the kinetics and rate-determining steps of the synthesis. mdpi.com
Catalyst-Substrate Interactions: Modeling the interaction of catalysts with reactants to elucidate the catalytic cycle and guide the design of more efficient catalysts.
Solvent Effects: Simulating the role of different solvent environments on reaction thermodynamics and kinetics to inform the selection of optimal reaction media.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. nih.govbiointerfaceresearch.comnih.gov Applying these techniques to this compound and its derivatives could accelerate the discovery of new molecules with tailored properties.
Future research directions in this area are:
Property Prediction: Developing ML models to predict the physicochemical, electronic, and optical properties of novel derivatives of this compound, thereby reducing the need for laborious synthesis and experimental testing. nih.gov
Generative Models: Employing generative AI models to design new molecular structures based on the this compound scaffold that are optimized for specific applications.
Reaction Outcome Prediction: Using AI to predict the most likely products and yields of unknown reactions, which would aid in the design of novel, efficient synthetic routes.
Web Application Development: Creating user-friendly web applications that integrate trained ML models, allowing researchers to predict properties of designed molecules without needing specialized computational expertise. nih.gov
| Application | Methodology | Potential Outcome | Reference Analogy |
|---|---|---|---|
| Predictive Modeling | Algorithms like Random Forest, XGBoost using molecular fingerprints. | Accurate prediction of photophysical or biological properties. | Prediction of properties for Benzothiadiazole (BTD) derivatives. nih.gov |
| De Novo Design | Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs). | Generation of novel benzothiazole structures with desired characteristics. | General application in drug discovery. |
| Synthesis Planning | Retrosynthesis prediction algorithms. | Automated design of efficient synthetic pathways. | Established tools in computational chemistry. |
Expansion of Non-Clinical Applications in Advanced Materials Science and Catalysis
While benzothiazole derivatives are widely studied for their biological activity, their unique electronic and photophysical properties suggest significant potential in materials science. nih.govmdpi.com Future research should explore the non-clinical applications of this compound.
Potential areas of application include:
Organic Electronics: Investigating the compound and its polymers as components in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), leveraging the electron-rich benzothiazole core. nih.gov
Non-Linear Optical (NLO) Materials: The conjugated π-system of the benzothiazole ring suggests potential for NLO applications. mdpi.com Synthesizing and characterizing derivatives with enhanced hyperpolarizability could lead to new materials for photonics and telecommunications.
Chemosensors: Functionalizing the propanamine side chain could create selective chemosensors for detecting metal ions or environmentally relevant anions through changes in fluorescence or color.
Ligands in Catalysis: The nitrogen and sulfur atoms in the benzothiazole ring, along with the terminal amine group, make the molecule a potential multidentate ligand for transition metal catalysis. Exploring its coordination chemistry could lead to novel catalysts for various organic transformations.
Exploration of Stereoselective Syntheses and Chiral Resolution Techniques
The structure of this compound does not inherently possess a chiral center. However, substitution on the propanamine backbone could introduce chirality, opening up avenues for stereoselective research. This is particularly relevant as the biological and material properties of chiral molecules can be highly dependent on their stereochemistry. Research on structurally similar benzo[d]isothiazolyloxypropanolamine derivatives has already demonstrated the importance of stereochemistry. nih.govresearchgate.net
Future work in this domain should focus on:
Asymmetric Synthesis: Developing synthetic routes to chiral analogues of this compound using chiral catalysts, auxiliaries, or starting materials.
Chiral Resolution: For racemic mixtures of chiral derivatives, exploring separation techniques is crucial. Chiral High-Performance Liquid Chromatography (HPLC) using specialized stationary phases, such as cellulose (B213188) or amylose (B160209) derivatives, has proven effective for similar compounds and should be investigated. nih.govresearchgate.net
Stereochemical Characterization: Employing techniques like HPLC with a circular dichroism (CD) detector to confirm the enantiomeric purity of the synthesized or resolved compounds. nih.gov
Stereospecific Property Evaluation: Once enantiomerically pure compounds are obtained, a systematic evaluation of their properties (e.g., biological activity, material characteristics) is necessary to understand the influence of stereochemistry.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(Benzo[d]thiazol-2-yloxy)propan-1-amine, and how can reaction intermediates be characterized?
- Methodological Answer : A common approach involves coupling 4-(Benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux in anhydrous DMF. Reaction progress is monitored via TLC, followed by crystallization (e.g., ethanol) for purification. Intermediate thioureas can be characterized using -NMR and IR spectroscopy to confirm amine-thiocarbonyl interactions .
- Data Contradiction Note : Variations in aryl substituents (e.g., electron-withdrawing vs. donating groups) may alter reaction yields (e.g., 79% for 2a vs. lower yields for sterically hindered derivatives). Adjusting solvent polarity or temperature may resolve inconsistencies .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is recommended for unambiguous structural determination. For non-crystalline samples, high-resolution mass spectrometry (HRMS) and -NMR can confirm molecular weight and carbon environments, respectively .
Q. What spectroscopic techniques are critical for functional group identification in this compound?
- Methodological Answer : IR spectroscopy identifies the C-O-C ether stretch (~1100 cm) and NH bending (~1600 cm). -NMR resolves the benzothiazole proton environment (δ 7.2–8.5 ppm) and the propan-1-amine chain (δ 1.8–3.5 ppm) .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Basis sets like 6-31G(d,p) are suitable for geometry optimization. Discrepancies between computed and experimental dipole moments may arise from solvent effects, requiring implicit solvation models (e.g., PCM) .
Q. What strategies resolve contradictions in biological activity data across derivatives of this compound?
- Methodological Answer : Systematic SAR studies comparing substituent effects (e.g., Table 1 in for Sp1–Sp5 activity profiles) can identify pharmacophore requirements. For example, electron-deficient aryl groups in thiourea derivatives (e.g., 3f) show enhanced activity due to increased electrophilicity. Conflicting data may stem from assay variability (e.g., cell line sensitivity), necessitating orthogonal validation (e.g., enzymatic vs. cell-based assays) .
Q. How can reaction mechanisms for benzothiazole-amine coupling be elucidated?
- Methodological Answer : Isotopic labeling (e.g., -isothiocyanates) tracked via -NMR can map nucleophilic attack pathways. Kinetic studies under varying temperatures and pH reveal whether the mechanism follows SN2 (concerted) or stepwise pathways. Computational transition-state modeling (Gaussian 09) with frequency analysis confirms energy barriers .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Hydrophobic benzothiazole moieties often hinder crystallization. Co-crystallization with carboxylic acids (e.g., fumaric acid) improves lattice stability. High-throughput screening (HTS) using 96-well plates with varied solvent combinations (e.g., DMSO/water) identifies optimal conditions .
Key Notes
- Contradictions : Discrepancies in DFT vs. experimental bond lengths (Table 2) highlight the need for dispersion corrections (e.g., D3BJ) in computational models .
- Advanced Tools : For dynamic processes (e.g., tautomerism), ab initio molecular dynamics (AIMD) simulations provide insights into time-dependent conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
